An In-depth Technical Guide to trans-4-Nitrocinnamoyl Chloride: Chemical Properties and Structure
An In-depth Technical Guide to trans-4-Nitrocinnamoyl Chloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: trans-4-Nitrocinnamoyl chloride is a reactive organic compound that serves as a valuable building block and derivatization reagent in various chemical and pharmaceutical applications. Its structure, combining an acyl chloride with a nitro-substituted aromatic ring and a trans-alkene, imparts a unique set of chemical properties that are of significant interest to researchers in drug development and organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of trans-4-Nitrocinnamoyl chloride, supplemented with experimental protocols and spectroscopic data.
Chemical and Physical Properties
trans-4-Nitrocinnamoyl chloride is a pale yellow crystalline solid at room temperature. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO₃ | [1] |
| Molecular Weight | 211.60 g/mol | [1] |
| Melting Point | 150-153 °C (lit.) | [1] |
| Boiling Point | 342.9±25.0 °C (Predicted) | [2] |
| Appearance | Powder | |
| Solubility | Reacts with water.[3][4] Soluble in many organic solvents like hydrocarbons and esters.[5] |
Table 1: Physical and Chemical Properties of trans-4-Nitrocinnamoyl Chloride
Chemical Structure
The structure of trans-4-Nitrocinnamoyl chloride is characterized by a 4-nitrophenyl group attached to a propenoyl chloride moiety in a trans configuration. The presence of the electron-withdrawing nitro group and the reactive acyl chloride functionality are key determinants of its chemical behavior.
| Identifier | Value |
| SMILES | O=--INVALID-LINK--c1ccc(/C=C/C(=O)Cl)cc1 |
| InChI | InChI=1S/C9H6ClNO3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-6H/b6-3+ |
| InChIKey | RUPXNPWALFDXJD-ZZXKWVIFSA-N |
Table 2: Structural Identifiers for trans-4-Nitrocinnamoyl Chloride
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of trans-4-Nitrocinnamoyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of trans-4-Nitrocinnamoyl chloride would be expected to show distinct signals for the aromatic and vinylic protons. The trans coupling constant (typically around 15 Hz) for the vinylic protons is a key diagnostic feature.
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with shifts influenced by the nitro group), and the vinylic carbons.
A representative ¹H and ¹³C NMR spectrum for a similar compound, 4-nitrobenzoyl chloride, can be found for reference.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of trans-4-Nitrocinnamoyl chloride is characterized by several key absorption bands that correspond to its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Acyl Chloride) | ~1750 (strong) |
| C=C (Alkene, trans) | ~1640 and ~970 |
| NO₂ (Nitro group) | ~1520 and ~1350 (strong, asymmetric and symmetric stretching) |
| C-Cl | ~800-600 |
| Aromatic C-H | ~3100-3000 |
Table 3: Key FTIR Absorption Bands for trans-4-Nitrocinnamoyl Chloride
Mass Spectrometry (MS)
The mass spectrum of trans-4-Nitrocinnamoyl chloride will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak.
Experimental Protocols
Synthesis of trans-4-Nitrocinnamoyl Chloride
trans-4-Nitrocinnamoyl chloride can be synthesized from trans-4-nitrocinnamic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂).[7][8]
Workflow for the Synthesis of trans-4-Nitrocinnamoyl Chloride
Caption: Synthesis of trans-4-Nitrocinnamoyl chloride from trans-4-nitrocinnamic acid.
Detailed Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases (HCl and SO₂), place trans-4-nitrocinnamic acid.[7]
-
Add an excess of freshly distilled thionyl chloride (approximately 2 equivalents).[9] An inert solvent like toluene (B28343) can be used.
-
Slowly heat the reaction mixture to reflux (around 80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.[7]
-
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure.[9]
-
The resulting crude product can be purified by recrystallization.
Purification by Recrystallization
The crude trans-4-Nitrocinnamoyl chloride can be purified by recrystallization from a suitable solvent. The choice of solvent is critical for obtaining high purity crystals. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Logical Steps for Recrystallization Solvent Selection
Caption: Decision process for selecting a suitable recrystallization solvent.
Detailed Methodology:
-
Dissolve the crude trans-4-Nitrocinnamoyl chloride in a minimal amount of a hot solvent (e.g., benzene (B151609) or a mixture of solvents).[2]
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
Reactivity and Stability
Reactivity
trans-4-Nitrocinnamoyl chloride is a highly reactive compound due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions.
-
Hydrolysis: It reacts with water, even moisture in the air, to form trans-4-nitrocinnamic acid and hydrogen chloride.[3][4] This reaction is typically vigorous.
-
Reaction with Amines: It reacts with primary and secondary amines to form the corresponding amides. This reaction is often used for derivatization, for example, in the analysis of perhexiline (B1211775) and its metabolite in plasma by HPLC.
General Mechanism of Nucleophilic Acyl Substitution
Caption: General mechanism for the reaction of an acyl chloride with a nucleophile.
Stability
-
Thermal Stability: Acyl chlorides, in general, have moderate thermal stability. The presence of the nitro group in trans-4-Nitrocinnamoyl chloride may influence its decomposition temperature. Studies on similar nitro-substituted benzoyl chlorides suggest that they can be thermally unstable.
-
Storage: Due to its reactivity with water, trans-4-Nitrocinnamoyl chloride should be stored in a tightly sealed container under a dry, inert atmosphere.[10] Storage at low temperatures (-20°C) is recommended to minimize degradation.[11]
Applications in Research and Drug Development
The primary application of trans-4-Nitrocinnamoyl chloride in a research context is as a derivatization reagent. Its reactivity allows for the attachment of the 4-nitrocinnamoyl group to molecules containing nucleophilic functional groups like amines and alcohols. This can be useful for:
-
Chromatographic Analysis: The introduction of the chromophoric 4-nitrophenyl group enhances the UV detectability of analytes in HPLC.
-
Chemical Probes: While not directly implicated in signaling pathways, its ability to react with biomolecules could potentially be exploited in the design of chemical probes for studying biological systems. The field of bioorthogonal chemistry utilizes highly selective reactions for labeling biomolecules in living systems, and while this specific reaction is not a "click" reaction, the principle of using reactive handles is similar.[12][13]
Safety Information
trans-4-Nitrocinnamoyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[1] It is crucial to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant safety data sheets (SDS) and established laboratory safety protocols before handling any chemical substances.
References
- 1. 反式-4-硝基肉桂酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-NITROCINNAMOYL CHLORIDE | 35418-05-4 [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cinnamoyl chloride, 98%, predominantly trans | Fisher Scientific [fishersci.ca]
- 6. 4-Nitrobenzoyl chloride(122-04-3) 1H NMR spectrum [chemicalbook.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. calpaclab.com [calpaclab.com]
- 11. trans-4-Nitrocinnamoyl chloride - Immunomart [immunomart.com]
- 12. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
